Sodium 2,6-dinitrophenolate
Description
Sodium 2,6-dinitrophenolate (CAS 573-56-8) is an alkali metal salt derived from 2,6-dinitrophenol (C₆H₄N₂O₅), characterized by two nitro groups at the 2- and 6-positions of the phenolic ring. It is widely employed as a buffer component in non-aqueous solvents like acetonitrile for pH calibration due to its stable protolytic equilibria . Its crystal structure, electrochemical behavior, and association constants have been extensively studied, making it a reference compound in spectroscopic and crystallographic research .
Properties
CAS No. |
32581-06-9 |
|---|---|
Molecular Formula |
C6H3N2NaO5 |
Molecular Weight |
206.09 g/mol |
IUPAC Name |
sodium;2,6-dinitrophenolate |
InChI |
InChI=1S/C6H4N2O5.Na/c9-6-4(7(10)11)2-1-3-5(6)8(12)13;/h1-3,9H;/q;+1/p-1 |
InChI Key |
UJUDRTXLMKTXOL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,6-dinitrophenolate can be synthesized through the nitration of phenol. The process involves the introduction of nitro groups into the phenol ring using nitric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the 2,6-dinitrophenol isomer. The resulting 2,6-dinitrophenol is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nitric acid and phenol, with stringent control over reaction conditions to ensure safety and efficiency. The final product is purified through crystallization and filtration processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,6-dinitrophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex nitro compounds.
Reduction: Reduction reactions typically convert the nitro groups to amino groups, forming compounds like 2,6-diaminophenol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of higher nitro compounds.
Reduction: Formation of 2,6-diaminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used
Scientific Research Applications
Sodium 2,6-dinitrophenolate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the manufacturing of explosives, pesticides, and herbicides due to its energetic properties
Mechanism of Action
The mechanism of action of sodium 2,6-dinitrophenolate involves its interaction with biological molecules. It acts as an uncoupling agent in oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes. This leads to the rapid loss of ATP as heat, causing hyperthermia. The compound’s molecular targets include enzymes involved in the electron transport chain, such as cytochrome c oxidase .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Crystallographic Comparisons
Potassium 2,6-Dinitrophenolate:
- Space Group: Centric (Pi or P1), determined via Patterson syntheses and X-ray refinement.
- Hydration: Unlike hydrates such as potassium 4-nitrophenolate monohydrate, sodium 2,6-dinitrophenolate is typically anhydrous, affecting its solubility and stability .
Sodium 2,4-Dinitrophenolate (CAS 1011-73-0):
- Substituent Effects: The 2,4-isomer has nitro groups at meta and para positions relative to the phenolate oxygen, reducing resonance stabilization compared to the symmetric 2,6-isomer. This asymmetry lowers its association constant (log K = 2.85 vs. 3.46 for 2,6-) and increases reactivity in electrophilic substitutions .
Ammonium 2-Chloro-4,6-Dinitrophenolate:
- Crystal Packing: Exhibits acentric space group (Pn2b or Pnmb), contrasting with the centric packing of 2,6-dinitrophenolate salts. Chlorine substitution introduces steric effects, altering lattice constants and density .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
- Ionic Strength: this compound exhibits stronger ion pairing (log K = 3.46) than the 2,4-isomer, attributed to symmetric nitro group placement enhancing delocalization of the phenolate charge .
- Acidity : The 2,6-isomer shows a "blocking effect" in acetonitrile, where its pKa approaches zero, making it ideal for low-pH buffer systems .
Spectroscopic and Electrochemical Behavior
- Buffer Applications: this compound is calibrated for pH meters in acetonitrile with tetrabutylammonium salts, achieving voltage resolution <0.1 mV .
- UV-Vis Spectroscopy : A-diagrams (absorbance vs. wavelength relationships) confirm single equilibria in its dissociation, unlike multi-equilibria systems observed in asymmetric analogues .
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